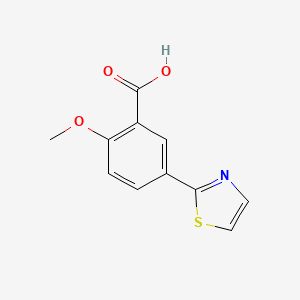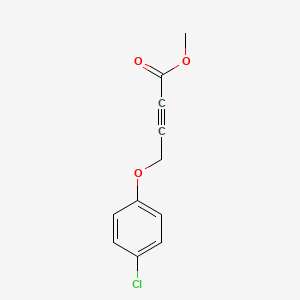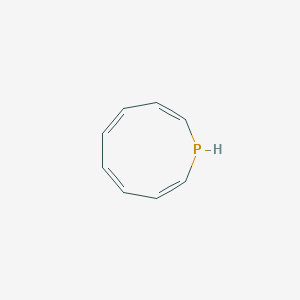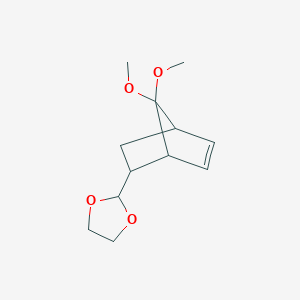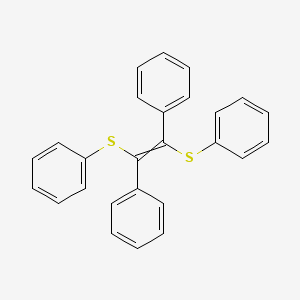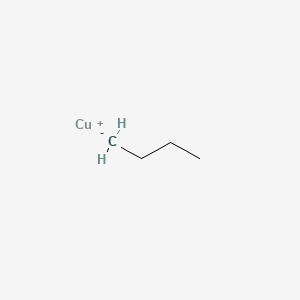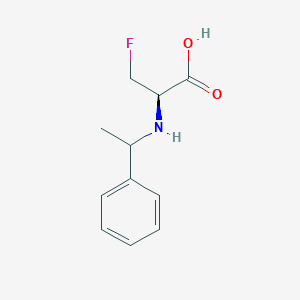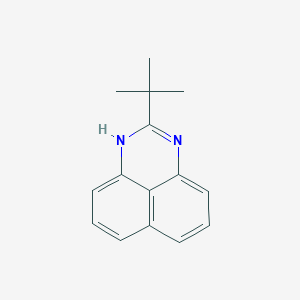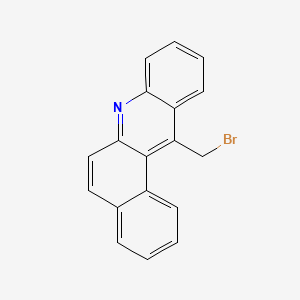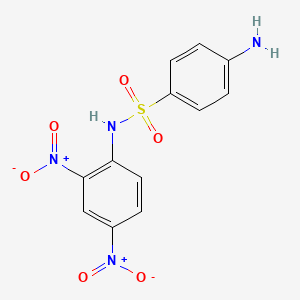
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a dinitrophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,4-dinitrochlorobenzene under nucleophilic substitution conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the amino group on the dinitrochlorobenzene, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electron-deficient aromatic compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-N-(2,4-diaminophenyl)benzene-1-sulfonamide.
Oxidation: 4-Nitroso-N-(2,4-dinitrophenyl)benzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential antibacterial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial effect of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide.
Sulfadiazine: 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide.
Uniqueness
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical and biological properties. The dinitrophenyl group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its potential for forming stable complexes with biological molecules .
Propiedades
Número CAS |
36957-20-7 |
|---|---|
Fórmula molecular |
C12H10N4O6S |
Peso molecular |
338.30 g/mol |
Nombre IUPAC |
4-amino-N-(2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N4O6S/c13-8-1-4-10(5-2-8)23(21,22)14-11-6-3-9(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 |
Clave InChI |
ACZLHKAAAGMFPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


